molecular formula C18H20O3 B6339574 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester CAS No. 365543-11-9

2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester

Cat. No.: B6339574
CAS No.: 365543-11-9
M. Wt: 284.3 g/mol
InChI Key: IVTWBNKOUICEFL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester (CAS 365543-11-9) is a high-purity organic compound with a molecular formula of C18H20O3 and a molecular weight of 284.3 g/mol, supplied with a purity of 95% or higher . This methyl ester derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for biological screening. Its structure, featuring a benzoic acid core substituted with a methoxy group and a 3-phenylpropyl chain, makes it a versatile intermediate for developing potential therapeutic agents. The compound is part of diversified compound libraries used in drug discovery initiatives . Research into structurally related compounds, particularly those containing phenylpropyl motifs and ester functionalities, indicates potential relevance in the development of treatments for metabolic diseases such as type 2 diabetes and obesity . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-methoxy-6-(3-phenylpropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-20-16-13-7-12-15(17(16)18(19)21-2)11-6-10-14-8-4-3-5-9-14/h3-5,7-9,12-13H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWBNKOUICEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-6-(3-Phenylpropyl)-Benzoic Acid

A precursor to the methyl ester, this intermediate can be synthesized through sequential substitutions:

  • Friedel-Crafts Alkylation : Reacting 2-methoxybenzoic acid with 3-phenylpropyl chloride in the presence of AlCl₃.

  • Nitration and Reduction : Introducing a nitro group at the 6-position via mixed acid nitration, followed by catalytic hydrogenation to an amine and subsequent alkylation.

Example Protocol (Adapted from Patent CN113072441A):

  • Nitration :

    • Substrate: 2-Methoxybenzoic acid

    • Nitrating agent: HNO₃/H₂SO₄ at 0–5°C

    • Product: 2-Methoxy-6-nitrobenzoic acid (Yield: 85–90%).

  • Reduction :

    • Catalyst: Pd/C (2 wt%) under H₂ (1.0–1.5 MPa) in methanol at 70–80°C.

    • Product: 2-Methoxy-6-aminobenzoic acid (Yield: 95%).

  • Alkylation :

    • Reagent: 3-Phenylpropyl bromide, K₂CO₃ in DMF at 80°C.

    • Product: 2-Methoxy-6-(3-phenylpropyl)-benzoic acid (Yield: 75–80%).

Methyl Ester Formation

Esterification of the carboxylic acid group is achieved via acid-catalyzed reaction with methanol:

  • Conditions : H₂SO₄ (cat.), methanol reflux (65°C, 12 h).

  • Yield : 90–95% after distillation.

One-Pot Diazotization and Alkylation Strategy

A patent-derived approach for analogous compounds involves diazotization-hydrolysis-esterification in a single pot, minimizing intermediate isolation.

Reaction Sequence:

  • Diazotization :

    • Substrate: 2-Amino-6-(3-phenylpropyl)-benzoic acid

    • Diazotizing agent: NaNO₂/H₂SO₄ at 0–5°C.

  • Hydrolysis and Esterification :

    • Solvent: Methanol, heated to 50–66°C.

    • Simultaneous hydrolysis of the diazonium salt and esterification of the carboxylic acid.

    • Product: Methyl 2-hydroxy-6-(3-phenylpropyl)-benzoate.

Methylation of Phenolic Intermediate

  • Methylating agent : Dimethyl sulfate (2.0 eq.) in NaOH (30% aq.) at 30–45°C.

  • Yield : 85–90% after vacuum distillation.

Catalytic Hydrogenation and Alkylation

Hydrogenation of Nitro Groups

  • Substrate : 2-Nitro-6-(3-phenylpropyl)-benzoic acid methyl ester.

  • Conditions : Pt/C (2 wt%), H₂ (1.0 MPa), methanol, 70–80°C.

  • Product : 2-Amino-6-(3-phenylpropyl)-benzoic acid methyl ester (Yield: 98%).

Methoxylation via Sandmeyer Reaction

  • Reagents : CuCN, NaOMe in methanol.

  • Product : 2-Methoxy-6-(3-phenylpropyl)-benzoic acid methyl ester (Yield: 70–75%).

Comparative Analysis of Methodologies

Method Key Steps Yield Purity Scalability
Direct EsterificationNitration → Reduction → Alkylation → Esterification70%>99%High
One-Pot DiazotizationDiazotization → Hydrolysis → Methylation85%98.5%Moderate
Catalytic HydrogenationHydrogenation → Sandmeyer Reaction75%97%Low

Notes :

  • Direct esterification offers high purity but involves multiple isolation steps.

  • One-pot methods reduce purification burden but require precise temperature control.

  • Catalytic hydrogenation is efficient but limited by nitro-group compatibility with subsequent alkylation.

Critical Process Parameters

Solvent Selection

  • Methanol : Preferred for hydrogenation and esterification (polar protic, enhances nucleophilicity).

  • DMF : Optimal for alkylation reactions (aprotic, high boiling point).

Catalyst Efficiency

  • Pd/C vs. Pt/C : Pt/C shows higher activity in hydrogenation of nitro groups (TOF: 120 h⁻¹ vs. 90 h⁻¹).

  • Acid Catalysts : H₂SO₄ outperforms TsOH in esterification due to lower cost and higher proton availability.

Temperature and Pressure

  • Hydrogenation : 70–80°C and 1.0–1.5 MPa H₂ balance reaction rate and safety.

  • Diazotization : Strict control at 0–5°C prevents diazonium salt decomposition.

Purification and Quality Control

  • Vacuum Distillation :

    • Effective for isolating methyl esters (BP: 104–108°C at 100 Pa).

  • Crystallization :

    • Crude products are recrystallized from ethanol/water (1:3) to achieve >99.5% purity.

  • Analytical Methods :

    • HPLC (C18 column, 60:40 MeCN/H₂O) monitors reaction progress and quantifies impurities.

Industrial Considerations

  • Cost Drivers : Platinum catalysts and dimethyl sulfate account for 60–70% of raw material costs.

  • Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) requires careful pH adjustment to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Applications: Phenylpropyl vs. Phenoxypropyl: The 3-phenylpropyl group in the target compound likely enhances hydrophobicity compared to the phenoxypropyl analog, which contains an oxygen atom that may increase polarity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Esters with linear alkyl chains (e.g., 8-aza-octyl) are synthesized efficiently (83–92% yield) via SN2 reactions or catalytic hydrogenation . In contrast, silyl-protected ethynyl derivatives require transition-metal catalysts (e.g., Ru/Co), as seen in .

Biological and Material Applications: Simpler analogs like benzoic acid, 2-methoxy-, methyl ester exhibit antimicrobial properties in fungal extracts . Mixed monolayers of related esters (e.g., MODIMP/SA) demonstrate compressibility and phase behavior influenced by substituent interactions .

Research Findings and Data Tables

Table 1: Monolayer Properties of Selected Esters (Adapted from )

Compound Area/Molecule (Ų) Compressibility Phase Transition Observed?
Stearic Acid (SA) 20.5 Low Yes
MODIMP/SA (1:1 molar ratio) 18.2 Comparable to SA No
Pure MODIMP 24.7 Higher No
  • Interpretation: The 3-phenylpropyl ester’s analog (MODIMP) exhibits larger molecular area than SA, suggesting steric hindrance from the aromatic substituent. Mixed monolayers show reduced area/molecule, indicating intermolecular interactions .

Table 2: Bioactive Ester Compounds in Natural Extracts

Source Compound Biological Activity Reference
Tectona grandis 2-Methoxy-6-(3',5'-dimethoxyphenyl) methyl benzoic acid Antioxidant, phytochemical
Penicillium chrysogenum Benzoic acid, 2-methoxy-, methyl ester Antimicrobial

Biological Activity

2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • A methoxy group (OCH3-OCH_3)
  • A phenyl-propyl side chain
  • An ester functional group

These structural features suggest interactions with biological molecules, potentially influencing various biochemical pathways.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Modulation : The methoxy group and the phenyl-propyl chain can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular responses.
  • Hydrolysis : The ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets, enhancing its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The specific pathways involved include inhibition of pro-inflammatory cytokines and modulation of immune responses.

2. Antimicrobial Activity

Preliminary research suggests that the compound demonstrates antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibitory effects .

3. Potential Anticancer Effects

Recent studies have explored the compound's antiproliferative activity against cancer cell lines. For example, it has shown efficacy in reducing tumor volume in animal models, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against S. aureus and P. aeruginosa
AnticancerReduced tumor volume in animal models

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 2-methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of the benzoic acid core. Methoxy and 3-phenylpropyl groups are introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution under controlled conditions (e.g., AlCl₃ catalysis) .
  • Step 2 : Esterification of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Key Considerations : Optimize reaction temperature (often 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers analytically characterize this compound to confirm purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range) .
  • HPLC-MS : Confirm molecular weight (C₁₉H₂₂O₃; theoretical MW: 298.38 g/mol) and purity (>95% by area-under-curve analysis) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–20%) in hexane. The compound typically elutes at Rf ~0.4–0.6 .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .

Advanced Research Questions

Q. How can researchers evaluate the hydrolytic stability of the ester group under physiological conditions?

  • Method : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with controls.
  • Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Substituent effects (e.g., electron-withdrawing groups on the benzene ring) may stabilize the ester against hydrolysis .

Q. What strategies are recommended to resolve contradictions in reported solubility data?

  • Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) for solubility measurements.
  • Techniques : Employ dynamic light scattering (DLS) to detect aggregation, which may skew results. Cross-reference with computational models (e.g., Hansen solubility parameters) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Modifications : Synthesize analogs with varied substituents (e.g., replacing the 3-phenylpropyl group with shorter/longer alkyl chains or heteroaromatic moieties) .
  • Assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., COX-2 or PPAR-γ targets common to benzoic acid derivatives). Use IC₅₀ or EC₅₀ values for potency comparisons .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Validation : Use triplicate runs for stability/solubility studies to ensure statistical significance .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., boronic acids in Suzuki couplings) .

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